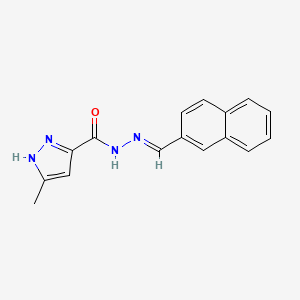![molecular formula C19H18O5 B11650387 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11650387.png)
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a cycloheptane ring, and various functional groups such as hydroxyl and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one include other furan derivatives and compounds with similar functional groups. Examples include:
- 2-acetyl-5-methylfuran
- 3-(furan-2-yl)-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H18O5 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C19H18O5/c1-4-23-17-9-12(5-6-14(17)20)13-7-15(21)18-10(2)24-11(3)19(18)16(22)8-13/h5-9,20-21H,4H2,1-3H3 |
InChI-Schlüssel |
SZSQMOWIQFKXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B11650304.png)
![3-(2-chlorophenyl)-8-[(diprop-2-en-1-ylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B11650309.png)
![Ethyl 7-chloro-4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650318.png)
![2-(4-tert-butylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11650324.png)

![13-Ethyl-5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B11650333.png)
![N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11650345.png)
![Propan-2-yl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650354.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](4-methylphenyl)methanone](/img/structure/B11650381.png)
![4-ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11650390.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650394.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11650398.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11650401.png)
